molecular formula C18H10F2N2O3S B2864281 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate CAS No. 1203100-69-9

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B2864281
CAS No.: 1203100-69-9
M. Wt: 372.35
InChI Key: ZYBGVCCGGQCPLA-UHFFFAOYSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate is a complex organic compound with the molecular formula C18H10F2N2O3S. This compound is characterized by the presence of a difluorophenyl group, an isoxazole ring, and a benzo[d]thiazole moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate typically involves multi-step organic reactionsThe final step involves the coupling of the isoxazole derivative with benzo[d]thiazole-2-carboxylate under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and isoxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    Cresols: These are aromatic organic compounds with a similar phenolic structure but lack the isoxazole and benzo[d]thiazole moieties.

    Intermetallic Compounds: Although not directly related, these compounds share some structural similarities in terms of complex molecular arrangements.

Uniqueness

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F2N2O3S/c19-10-5-6-12(13(20)7-10)15-8-11(22-25-15)9-24-18(23)17-21-14-3-1-2-4-16(14)26-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBGVCCGGQCPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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